Home > Products > Screening Compounds P55230 > Tiagabine alcohol
Tiagabine alcohol - 847233-27-6

Tiagabine alcohol

Catalog Number: EVT-1742333
CAS Number: 847233-27-6
Molecular Formula: C14H16OS2
Molecular Weight: 264.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tiagabine alcohol, a derivative of tiagabine, is primarily recognized for its role as an antiepileptic medication. It functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), thereby enhancing GABAergic neurotransmission. This compound is structurally related to nipecotic acid and is characterized by a unique bis-thiophenyl linker that contributes to its pharmacological properties . Tiagabine is classified under the category of antiepileptic drugs, specifically as a GABA reuptake inhibitor, which makes it effective in managing seizures in patients with epilepsy .

Synthesis Analysis

The synthesis of tiagabine alcohol involves several sophisticated methods that leverage modern organic chemistry techniques. One notable approach is the asymmetric hydrogen atom transfer protocol, which has been demonstrated to yield high enantiomeric purity. The synthesis begins with the formation of a tertiary carbon center through a cascade reaction involving regioselective epoxide opening followed by hydrogen atom transfer .

Technical Details

  1. Starting Materials: The synthesis utilizes readily available glycidic esters as starting materials.
  2. Catalysts: A titanium-based catalyst is often employed to facilitate the asymmetric hydrogen transfer, ensuring high yields and selectivity.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent degradation of sensitive intermediates.
  4. Yield and Purity: The final product can achieve yields upwards of 90% with enantiomeric excess (ee) greater than 92% .
Molecular Structure Analysis

The molecular structure of tiagabine alcohol can be represented as follows:

  • Chemical Formula: C13_{13}H16_{16}N2_2O2_2
  • Molecular Weight: Approximately 232.28 g/mol
  • Structural Features:
    • A thiophene ring structure contributes to its lipophilicity.
    • The presence of a hydroxyl group (alcohol functional group) enhances its solubility in polar solvents.

Structural Data

  • 3D Structure Visualization: Tiagabine alcohol's three-dimensional conformation can be modeled using computational chemistry software, revealing the spatial arrangement of its functional groups which is crucial for its interaction with GABA receptors.
Chemical Reactions Analysis

Tiagabine alcohol undergoes various chemical reactions that are significant for both its synthesis and degradation:

  1. Oxidation Reactions: Tiagabine can be oxidized to form various degradation products under acidic or oxidative conditions, which are important for stability studies .
  2. Hydrolysis: The compound exhibits stability under basic conditions but degrades under acidic hydrolysis, emphasizing the need for careful formulation in pharmaceutical applications.

Technical Details

  • Degradation Pathways: Studies have shown that tiagabine degrades into several oxidative products when exposed to light or heat, necessitating rigorous quality control measures during manufacturing .
Mechanism of Action

Tiagabine alcohol acts primarily as a selective inhibitor of GABA reuptake:

  1. GABAergic System Interaction: By blocking the GABA transporter, tiagabine increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.
  2. Clinical Implications: This mechanism is particularly beneficial in treating epilepsy and other seizure disorders, as it stabilizes neuronal excitability.

Data on Efficacy

Clinical studies have demonstrated that tiagabine can reduce seizure frequency in patients with drug-resistant epilepsy, indicating its effectiveness as an adjunctive therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tiagabine alcohol typically appears as a white crystalline solid or powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Tiagabine alcohol is sensitive to light and moisture; thus, it should be stored in airtight containers away from direct sunlight.
  • Melting Point: The melting point is approximately 80-85 °C, indicating moderate thermal stability.
Applications

Tiagabine alcohol has several significant applications in scientific research and medicine:

  1. Antiepileptic Drug Development: It serves as an important compound for developing new therapies targeting epilepsy.
  2. Research Tool: Due to its mechanism of action on GABA transporters, it is utilized in neuropharmacological studies to understand GABAergic signaling pathways better.
  3. Quality Control Standards: Methods developed for analyzing tiagabine and its degradation products are crucial for ensuring drug safety and efficacy in pharmaceutical formulations .
Neuropharmacological Mechanisms of Tiagabine in Alcohol Dependence

GABAergic Modulation: Synaptic & Extrasynaptic GABA Dynamics

Tiagabine [(R)-1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid] exerts its primary pharmacodynamic effects through selective inhibition of GABA transporter type 1 (GAT-1), the predominant regulator of synaptic GABA clearance in the human cortex. This molecular specificity differentiates it from non-selective GABAergic agents and underpins its mechanistic profile in alcohol use disorder (AUD) pathophysiology. The drug achieves synaptic GABA elevation by binding to a hydrophobic pocket within the GAT-1 transporter, locking it in an inward-open conformation through stereospecific interactions with residues in transmembrane domains 1 and 6. This binding conformation prevents GABA translocation into presynaptic neurons and glia, thereby prolonging GABA availability in the synaptic cleft [6].

Table 1: GABAergic Targets in Acute vs. Chronic Ethanol Exposure

Neurotransmission ComponentAcute Ethanol EffectChronic Ethanol EffectTiagabine Interaction
Synaptic GABA ConcentrationTransient increaseDecreased baselineIncreases via GAT-1 blockade
Extrasynaptic δ-GABAA ReceptorsPotentiated (low ethanol conc.)Downregulated expressionIndirect modulation via GABA spillover
GAT-1 Expression/FunctionMinimal changeRegion-specific dysregulationDirect inhibition unaffected by ethanol adaptations
Tonic InhibitionEnhancedSignificantly reducedPartially restored
Phasic InhibitionPotentiatedTolerance developsEnhanced duration

Inhibition of GAT-1 Transporter: Selectivity & Pharmacodynamic Implications

Structural analyses reveal tiagabine's high-affinity interaction (IC50 = 290-390 nM) with human GAT-1 involves a mixed-type inhibition mechanism. Unlike competitive substrates, tiagabine binding occurs at both outward-open and inward-open conformations, with its piperidine and carboxylic acid moieties forming critical interactions with residues in the GABA-binding pocket. This dual-state binding enables sustained transporter inhibition even during conformational cycling [6]. The pharmacodynamic consequence in AUD models is regionally heterogeneous:

  • Prefrontal Cortex: Tiagabine administration increases extracellular GABA by >200%, measurable via microdialysis, partially reversing ethanol-induced GABA deficits
  • Nucleus Accumbens: Modest GABA elevation occurs but with less magnitude than cortical regions, corresponding to lower GAT-1 density
  • Cerebellum: Pronounced GABA increase correlates with tiagabine-induced hypometabolism observed in PET studies [5]

This regional variability explains the differential behavioral outcomes in AUD treatment, particularly tiagabine's efficacy in reducing anxiety-like behaviors (mediated by cortical circuits) versus its limited impact on mesolimbic reward processing [2] [10].

Allosteric Interactions with GABA-A Receptor Subtypes

Tiagabine's indirect modulation of GABAA receptors occurs primarily through increased synaptic GABA availability rather than direct receptor binding. This elevated GABA drives both phasic (synaptic) and tonic (extrasynaptic) inhibition:

  • Synaptic Receptors (α1-3βγ2): Enhanced GABA concentration prolongs IPSC decay kinetics in pyramidal neurons, partially compensating for ethanol-induced GABAA receptor internalization
  • Extrasynaptic Receptors (α4-6βδ): Tiagabine facilitates GABA spillover, increasing tonic currents in thalamus and hippocampus—regions critical for withdrawal-related hyperexcitability [7]

Notably, chronic ethanol exposure alters GABAA subunit composition, upregulating α2/α3 subunits in limbic regions while downregulating δ subunits. Tiagabine shows preferential efficacy in modulating δ-containing receptors that maintain sensitivity to ambient GABA despite ethanol-induced neuroadaptations. This subunit-specific effect may underlie its ability to ameliorate withdrawal symptoms without exacerbating ethanol's reinforcing properties [1] [7] [10].

Glutamatergic System Cross-Modulation in Chronic Ethanol Exposure

Chronic ethanol exposure fundamentally dysregulates cortical and limbic glutamate homeostasis through multiple mechanisms that tiagabine incompletely addresses:

  • Presynaptic Glutamate Release: Ethanol withdrawal enhances vesicular glutamate release probability in prefrontal-accumbens projections via diminished mGluR2/3 autoreceptor function
  • Astrocytic Glutamate Uptake: Downregulation of GLT-1 (EAAT2) transporters reduces glutamate clearance by >40% in nucleus accumbens, contributing to excitotoxicity
  • Postsynaptic Receptor Trafficking: NMDA receptor subunit composition shifts toward GluN2B-dominated complexes with prolonged open-channel kinetics [3] [8] [9]

Table 2: Glutamatergic Neuroadaptations in Alcohol Dependence

Adaptation MechanismBrain RegionFunctional ConsequenceTiagabine Interaction
GLT-1 DownregulationNucleus AccumbensIncreased extracellular glutamateNo direct effect; GABA elevation may indirectly reduce glutamate via interneuron activation
NMDA Receptor SupersensitivityPrefrontal CortexWithdrawal hyperexcitabilityNo direct modulation; may reduce secondary excitotoxicity via GABA enhancement
mGluR5 UpregulationBasolateral AmygdalaEnhanced cue reactivityMinimal interaction observed
Presynaptic mGluR2/3 DownregulationHippocampusUncontrolled glutamate releaseNo significant effect

Tiagabine demonstrates limited glutamatergic cross-modulation despite GABA-glutamate interactions in key circuits. MRS studies reveal tiagabine does not normalize elevated glutamate/glutamine (Glx) ratios in the anterior cingulate during early withdrawal. Furthermore, in vitro electrophysiology shows unchanged NMDA/AMPA receptor-mediated EPSCs following tiagabine application in ethanol-exposed neurons. This pharmacological dissociation explains clinical observations where tiagabine reduces anxiety but fails to attenuate ethanol-induced activation of reward pathways [2] [3].

The exception occurs via indirect circuit modulation: tiagabine-enhanced GABAergic transmission in cortical interneurons may dampen pyramidal neuron glutamate output to subcortical regions. This mechanism potentially underlies tiagabine's modest efficacy in reducing stress-induced (but not cue-induced) relapse behaviors in animal models [8] [10].

Neuroadaptive Plasticity in Mesocorticolimbic Pathways

Chronic ethanol exposure induces allostatic plasticity across interconnected reward and stress circuits:

  • Ventral Tegmental Area (VTA): GABAergic interneuron hypoactivity diminishes inhibitory control over dopaminergic neurons, increasing baseline firing rates
  • Nucleus Accumbens: D1-MSN spine density increases while D2-MSN synapses atrophy, biasing toward reward-seeking behaviors
  • Prefrontal Cortex: Glutamatergic pyramidal neurons exhibit dendritic simplification with reduced mPFC-NAc projection integrity [4] [10]

Tiagabine administration produces frequency-specific modulation of oscillatory activity within these circuits. MEG studies demonstrate tiagabine (15mg) reduces beta-band (13-30Hz) connectivity in bilateral occipital networks while increasing delta-theta activity in frontal regions. This electrophysiological profile overlaps significantly with GABAA receptor density maps derived from flumazenil-PET, suggesting drug effects concentrate in cortical rather than subcortical nodes of the reward system [5].

This regional bias explains tiagabine's paradoxical clinical effects: while it enhances GABA transmission in PFC and visual cortex (ameliorating anxiety and seizure vulnerability), it fails to attenuate ethanol-induced dopamine release in the nucleus accumbens. Human PET studies using [18F]-fluoro-deoxyglucose confirm tiagabine pre-treatment does not prevent alcohol-induced metabolic activation in the ventral striatum—the core neurobiological substrate of reward processing. Consequently, tiagabine demonstrates limited efficacy against alcohol craving despite reducing somatic withdrawal symptoms [2] [4] [10].

The temporal dynamics of neuroadaptation further constrain tiagabine's utility. Repeated withdrawal episodes induce progressive GABAergic deficit sensitization ("kindling") through downregulation of extrasynaptic δ-GABAA receptors. While tiagabine partially compensates for GABA depletion, it cannot reverse maladaptive receptor trafficking that develops over multiple withdrawal cycles. This mechanistic limitation underscores tiagabine's potential as an adjunctive withdrawal management agent rather than a standalone anti-craving therapy [7] [9].

Properties

CAS Number

847233-27-6

Product Name

Tiagabine alcohol

IUPAC Name

4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol

Molecular Formula

C14H16OS2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3

InChI Key

ATLROBDAMPSMRP-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C

Canonical SMILES

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.